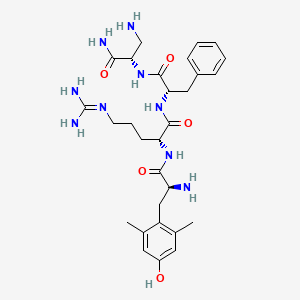
Dmt-d-Arg-Phe-A2pr-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dmt-d-Arg-Phe-A2pr-NH2 is a synthetic tetrapeptide that has garnered significant attention in biomedical research due to its potential therapeutic effects. This compound is known for its high affinity and selectivity towards specific receptors, making it a valuable candidate for various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-d-Arg-Phe-A2pr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product, ensuring its high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dmt-d-Arg-Phe-A2pr-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function, often involving reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties and interactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Dmt-d-Arg-Phe-A2pr-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Dmt-d-Arg-Phe-A2pr-NH2 involves its binding to specific receptors, such as μ-opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The compound’s high affinity and selectivity for these receptors make it a potent analgesic and neuroprotective agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Dmt-d-Arg-Phe-Lys-NH2: Another synthetic tetrapeptide with similar receptor affinity and selectivity.
H-Tyr-d-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
Uniqueness
Dmt-d-Arg-Phe-A2pr-NH2 stands out due to its unique combination of amino acids and its specific receptor interactions. Its high selectivity and potency make it a valuable compound for both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
651317-21-4 |
|---|---|
Molekularformel |
C29H43N9O5 |
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C29H43N9O5/c1-16-11-19(39)12-17(2)20(16)14-21(31)26(41)36-22(9-6-10-35-29(33)34)27(42)37-23(13-18-7-4-3-5-8-18)28(43)38-24(15-30)25(32)40/h3-5,7-8,11-12,21-24,39H,6,9-10,13-15,30-31H2,1-2H3,(H2,32,40)(H,36,41)(H,37,42)(H,38,43)(H4,33,34,35)/t21-,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
SQXZKWOLWYWAEV-KIHHCIJBSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CN)C(=O)N)N)C)O |
Kanonische SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CN)C(=O)N)N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















